molecular formula C25H17BrN2O2S2 B12037356 (3Z)-1-benzyl-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one

(3Z)-1-benzyl-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one

Cat. No.: B12037356
M. Wt: 521.5 g/mol
InChI Key: YDPXZWKKVANCMV-DQRAZIAOSA-N
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Description

(3Z)-1-benzyl-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique combination of indole, thiazolidine, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One possible route could involve the initial formation of the indole core, followed by the introduction of the bromine atom through electrophilic aromatic substitution. The thiazolidine ring can be formed via a cyclization reaction involving a thiourea derivative and a carbonyl compound. Finally, the benzyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a fully saturated thiazolidine ring.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-benzyl-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound could be explored as a potential drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for drug discovery.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-1-benzyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: Lacks the bromine atom and additional benzyl group.

    (3Z)-1-benzyl-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: Lacks the bromine atom.

    (3Z)-1-benzyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one: Lacks the additional benzyl group.

Uniqueness

The presence of both the bromine atom and the additional benzyl group in (3Z)-1-benzyl-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one makes it unique compared to similar compounds. These structural features may confer distinct chemical and biological properties, making it a valuable compound for further study.

Properties

Molecular Formula

C25H17BrN2O2S2

Molecular Weight

521.5 g/mol

IUPAC Name

(5Z)-3-benzyl-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H17BrN2O2S2/c26-18-11-12-20-19(13-18)21(23(29)27(20)14-16-7-3-1-4-8-16)22-24(30)28(25(31)32-22)15-17-9-5-2-6-10-17/h1-13H,14-15H2/b22-21-

InChI Key

YDPXZWKKVANCMV-DQRAZIAOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=CC=C5)/C2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5)C2=O

Origin of Product

United States

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